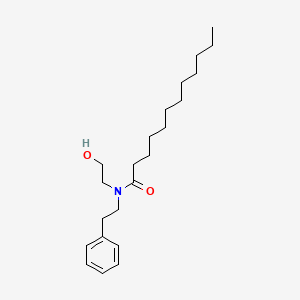
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide is an organic compound that belongs to the class of amides This compound features a long dodecane chain, a hydroxyethyl group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide typically involves the reaction of dodecanoic acid with 2-hydroxyethylamine and 2-phenylethylamine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include steps such as mixing, heating, and purification to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the specific reaction, such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact mechanism would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)-N-(2-phenylethyl)hexanamide: Similar structure but with a shorter hexane chain.
N-(2-hydroxyethyl)-N-(2-phenylethyl)octanamide: Similar structure but with an octane chain.
N-(2-hydroxyethyl)-N-(2-phenylethyl)decanamide: Similar structure but with a decane chain.
Uniqueness
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide is unique due to its longer dodecane chain, which may impart different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
5218-85-9 |
|---|---|
Formule moléculaire |
C22H37NO2 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-13-16-22(25)23(19-20-24)18-17-21-14-11-10-12-15-21/h10-12,14-15,24H,2-9,13,16-20H2,1H3 |
Clé InChI |
GDOVLOMTQCSIQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N(CCC1=CC=CC=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)

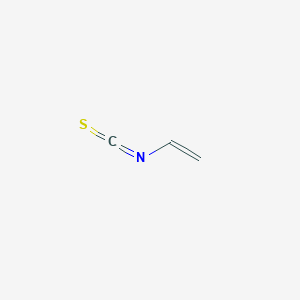
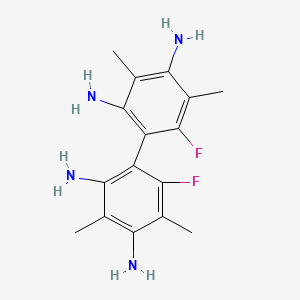
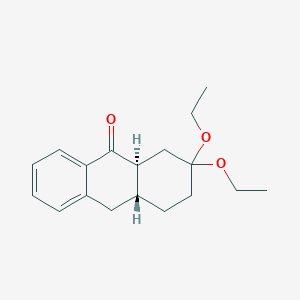

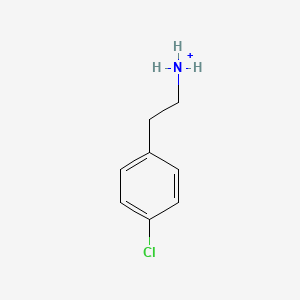
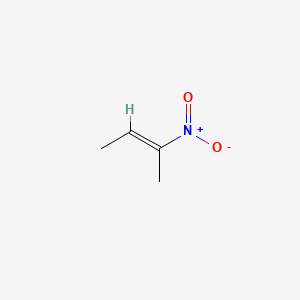
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
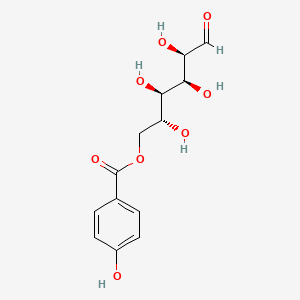
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
